molecular formula C16H20N2O4 B056280 2-(2-n-Boc-n-methyl-aminoethyl)-1h-isoindole-1,3(2h)-dione CAS No. 121495-40-7

2-(2-n-Boc-n-methyl-aminoethyl)-1h-isoindole-1,3(2h)-dione

Cat. No. B056280
M. Wt: 304.34 g/mol
InChI Key: HWSUHFJRCPJABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid” is a chemistry organometallic reagent . It is used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, “4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid”, involves the conversion of boronate esters to boronic acids . The boronate ester is dissolved in acetone/water and stirred until conversion to the boronic acid is complete . The product is then isolated by precipitation from the mixture .


Chemical Reactions Analysis

The compound “4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid” acts as a reagent in the preparation of various derivatives .


Physical And Chemical Properties Analysis

The compound “2-(N-Boc-N-methylamino)-acetonitrile” has a molecular formula of C8H14N2O2 and an average mass of 170.209 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 244.5±19.0 °C at 760 mmHg, and a flash point of 101.7±21.5 °C .

Safety And Hazards

The compound “4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid” has a safety signal word of “Warning” and hazard statements H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

properties

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17(4)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSUHFJRCPJABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methylcarbamate

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